4,6-双(三氟甲基)嘧啶-2(1H)-硫酮

描述

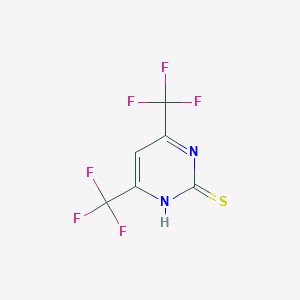

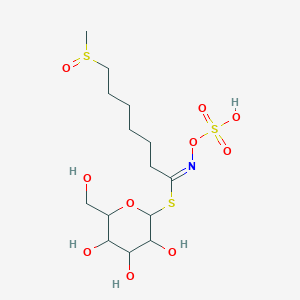

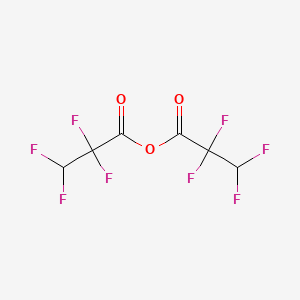

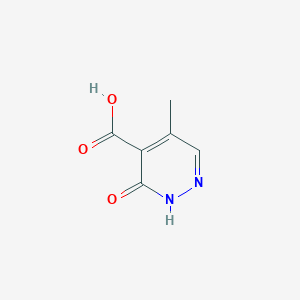

4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain nitrogen atoms at positions 1 and 3 in the ring. The trifluoromethyl groups at positions 4 and 6 of the pyrimidine ring increase the compound's electronegativity and can significantly alter its chemical behavior compared to unsubstituted pyrimidines.

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves the reaction of amines with carbon disulfide, aldehydes, or ketones to form heterocyclic rings. For instance, the synthesis of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones involves the cyclocondensation of N-acylimines of hexafluoroacetone and 6-aminouracils . Although the specific synthesis of 4,6-bis(trifluoromethyl)pyrimidine-2(1H)-thione is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving the use of trifluoromethylated precursors.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents to be attached to the pyrimidine ring. The presence of trifluoromethyl groups is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. The crystal structure of a related compound, pyridine-bis(4,6-dimethylpyrimidine-2-thiolato)zinc(II), shows a distorted trigonal bipyramidal geometry around the zinc atom , suggesting that the substitution pattern on the pyrimidine ring can significantly influence the coordination geometry in metal complexes.

Chemical Reactions Analysis

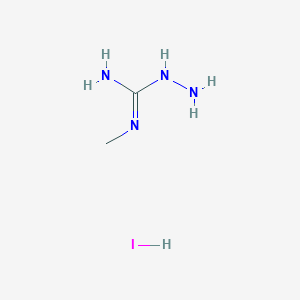

Pyrimidine derivatives can participate in various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination to metal centers. For example, the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine leads to the formation of a complex where the pyrimidine acts as a ligand to the iodine . This indicates that 4,6-bis(trifluoromethyl)pyrimidine-2(1H)-thione could also form complexes with electrophiles due to the presence of the sulfur atom and the electron-withdrawing trifluoromethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of trifluoromethyl groups typically increases the compound's lipophilicity and can affect its boiling and melting points. The electronic properties, such as the dipole moment and electron affinity, are also altered by the presence of these strongly electronegative groups. The chemical reactivity, including the acidity of protons attached to the nitrogen atoms in the ring, can be significantly different from non-fluorinated pyrimidines. The solubility in various solvents and the ability to form crystals suitable for X-ray diffraction analysis are also important physical properties that can be deduced from the structure .

科学研究应用

合成与表征

- 4,6-双(三氟甲基)嘧啶-2(1H)-硫酮已被用于合成各种有机化合物,显示出有机化学的多功能性。例如,人们已经探索了它与碘的相互作用,强调了它在形成化学研究中有用的 n-σ* 配合物方面的潜力 (Chernov'yants 等人,2011 年)。

- 它还在二(氟代烷基)取代嘧啶的合成中发挥作用,展示了它在创造具有各种化学领域潜在应用的新型有机化合物方面的效用 (Kuzueva 等人,2001 年)。

配合物形成和结构研究

- 该化合物对于形成金属配合物至关重要,如在它与二有机锡(IV)和二苯基铅(IV)的反应中所见,导致形成具有独特结构的化合物。此类研究对于理解金属-配体相互作用和设计新材料具有重要意义 (Rodríguez 等人,2007 年)。

- 它在创建发光铜(I)卤化物配合物中的应用证明了其在光物理学和材料科学领域的潜力,其中此类配合物可应用于发光器件 (Aslanidis 等人,2010 年)。

缓蚀

- 嘧啶-2-硫酮的衍生物,包括 4,6-双(三氟甲基)嘧啶-2(1H)-硫酮,已被评估为酸性环境中金属的缓蚀剂。这突出了它在腐蚀是主要问题时在工业过程中的实际应用 (Soltani 等人,2015 年)。

光电和半导体应用

- 基于苝的有机半导体材料的电子、光学和电荷转移性质的研究包括 4,6-双(三氟甲基)嘧啶的衍生物。这些研究对于开发用于电子和光电器件的新材料非常重要 (Irfan 等人,2019 年)。

属性

IUPAC Name |

4,6-bis(trifluoromethyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6N2S/c7-5(8,9)2-1-3(6(10,11)12)14-4(15)13-2/h1H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBRVCYOZLTRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573661 | |

| Record name | 4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione | |

CAS RN |

402520-53-0 | |

| Record name | 4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B3031424.png)

![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)